Naphthalic acid

Beschreibung

Definition and Structural Context within Naphthalene Dicarboxylic Acid Systems

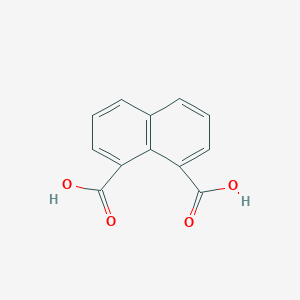

Naphthalic acid is the common name for the organic compound systematically known as naphthalene-1,8-dicarboxylic acid . riverlandtrading.comdrugfuture.comnih.gov It is an aromatic dicarboxylic acid with the chemical formula C₁₂H₈O₄. nih.govchemicalbook.com The structure consists of a naphthalene core with two carboxylic acid (-COOH) groups substituted at the peri-positions (positions 1 and 8) of the naphthalene ring. riverlandtrading.comdrugfuture.com

This specific substitution pattern is a defining feature of this compound and distinguishes it from other isomers of naphthalenedicarboxylic acid, of which there are several. The spatial proximity of the two carboxylic acid groups in this compound is a crucial factor governing its chemical behavior. This proximity facilitates the ready formation of a cyclic anhydride, naphthalic anhydride (more formally 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione), upon heating. Current time information in Bangalore, IN.nih.gov This anhydride is a stable, white solid and serves as the principal commercial form and a pivotal intermediate for the synthesis of numerous derivatives. Current time information in Bangalore, IN.

Other isomers of naphthalenedicarboxylic acid, such as naphthalene-2,6-dicarboxylic acid and naphthalene-2,3-dicarboxylic acid, have different spatial arrangements of their carboxyl groups, leading to distinct chemical properties and applications. mdpi.comnih.gov For instance, 2,6-naphthalenedicarboxylic acid is a key monomer in the production of high-performance polyesters like polyethylene naphthalate (PEN). mdpi.com The unique 1,8-peri positioning in this compound, however, makes it a cornerstone for a specific class of compounds known as naphthalimides.

| Property | Value |

| IUPAC Name | naphthalene-1,8-dicarboxylic acid riverlandtrading.comrsc.org |

| Common Name | This compound nih.govrsc.org |

| CAS Number | 518-05-8 nih.govchemicalbook.com |

| Molecular Formula | C₁₂H₈O₄ nih.govchemicalbook.com |

| Molecular Weight | 216.19 g/mol nih.govchemicalbook.com |

| Melting Point | ~270 °C drugfuture.comchemicalbook.com |

| Appearance | Crystalline solid drugfuture.com |

| Solubility | Practically insoluble in water; freely soluble in warm alcohol. drugfuture.com |

| Property | Value |

| IUPAC Name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione Current time information in Bangalore, IN.nih.gov |

| Common Name | Naphthalic anhydride, 1,8-Naphthalic anhydride Current time information in Bangalore, IN.nih.gov |

| CAS Number | 81-84-5 nih.gov |

| Molecular Formula | C₁₂H₆O₃ nih.gov |

| Molecular Weight | 198.17 g/mol nih.gov |

| Melting Point | 269–276 °C Current time information in Bangalore, IN. |

| Appearance | White solid Current time information in Bangalore, IN. |

Historical Trajectories and Modern Relevance of this compound Research

Evolution of Fundamental Chemical Investigations

The study of this compound and its parent structure, naphthalene, is rooted in the early advancements of organic chemistry in the 19th century. Naphthalene itself was isolated from coal tar, and subsequent oxidation reactions led to the discovery of its various derivatives. researchgate.net An early method for producing this compound involved the oxidation of acenaphthene, a polycyclic aromatic hydrocarbon, using strong oxidizing agents like a chromic acid mixture. riverlandtrading.comdrugfuture.com A 1895 report by Graebe and Gfeller detailed this transformation. drugfuture.com

Early 20th-century research continued to explore the fundamental reactivity of this compound. For instance, a 1929 study published in the Journal of the American Chemical Society investigated the mercuration of naphthalic acids, reflecting the period's focus on understanding the electrophilic substitution reactions of aromatic systems. nih.gov

A significant part of the historical research trajectory involves the derivatives of this compound, particularly its anhydride. Naphthalic anhydride was recognized as a stable and versatile precursor for the synthesis of dyes. riverlandtrading.com Its ability to react with amines to form naphthalimides opened a new chapter in color chemistry. These naphthalimide dyes became important for their vibrant colors and stability. nih.gov Furthermore, some derivatives found early use in other industrial applications, such as in photography. riverlandtrading.com The development of naphthalimide chemistry laid the groundwork for the advanced applications that would emerge in the following decades.

Contemporary Interdisciplinary Significance and Emerging Applications

The modern relevance of this compound is predominantly realized through its derivatives, especially the 1,8-naphthalimides . The naphthalimide structure is a robust fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This property is at the heart of its widespread use in advanced materials and biological sciences. rsc.orgresearchgate.net

Fluorescent Probes and Sensors: The photophysical properties of naphthalimides are highly sensitive to their chemical environment and substitution pattern on the naphthalene ring. lyliangangdyes.com By attaching specific receptor units to the naphthalimide core, scientists have designed highly selective and sensitive fluorescent probes for detecting various analytes. mdpi.com A common mechanism involves Photoinduced Electron Transfer (PET), where the fluorescence of the naphthalimide is initially "off" or quenched and becomes "on" upon binding to the target analyte, which inhibits the PET process. mdpi.comoalib.com This strategy has been successfully employed to create sensors for:

Metal Ions: Probes have been developed for the detection of biologically and environmentally important metal ions such as Cu²⁺, Zn²⁺, and Hg²⁺. rsc.orgresearchgate.netacs.org Alterations in the concentration of these ions are linked to various diseases, making their detection crucial. rsc.org

Cellular Imaging: The excellent photostability, high fluorescence quantum yields, and cell permeability of naphthalimide derivatives make them ideal for live-cell imaging. google.com They have been used to stain specific organelles like lysosomes and to monitor biological processes in real-time. lyliangangdyes.com

Polymer and Materials Science: The rigid and planar structure of the naphthalimide unit is exploited in polymer science to create materials with unique optical and electronic properties.

Functional Polymers: Naphthalimide derivatives are incorporated into polymer chains as functional monomers. nih.gov These polymers can be used to create solid-state sensors for detecting analytes like metal ions or for developing materials with tunable fluorescence. chemrxiv.org For example, naphthalimide-functionalized polynorbornenes have been synthesized via ring-opening metathesis polymerization (ROMP). nih.gov

Organic Electronics: Due to their electron-accepting nature, naphthalimides are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov

Photoinitiators: Certain naphthalimide derivatives act as efficient photoinitiators for free-radical polymerization upon exposure to visible light, which is a more energy-efficient and environmentally friendly method for polymer synthesis. mdpi.com

Agrochemicals: Naphthalic anhydride itself has been used in agriculture as a herbicide safener. herts.ac.uk Applied as a seed dressing, it protects crops like maize from potential damage caused by certain pre-emergence herbicides without affecting the herbicide's efficacy on weeds. herts.ac.uk Its derivatives, such as 4-bromo-1,8-naphthalic anhydride, are also used as intermediates in the synthesis of various agrochemicals. riverlandtrading.com

The continuous exploration of this compound and its derivatives showcases its evolution from a fundamental chemical entity to a versatile platform for creating sophisticated functional materials with significant interdisciplinary applications.

Eigenschaften

IUPAC Name |

naphthalene-1,8-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRDCWDFRIJIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1209-84-3 (potassium) | |

| Record name | Naphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90199730 | |

| Record name | Naphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-05-8 | |

| Record name | Naphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1T26YEW8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Naphthalic Acid

Controlled Synthesis of Naphthalic Acid and its Isomeric Forms

The synthesis of this compound and its various isomers requires precise control over reaction conditions to achieve the desired substitution patterns on the naphthalene core. Researchers have explored various methods to selectively introduce carboxylic acid functionalities.

Regioselective and Stereoselective Synthetic Approaches

Regioselectivity, the control of the position of chemical bond formation, is paramount in the synthesis of specific this compound isomers. acs.orgmasterorganicchemistry.comresearchgate.netniscpr.res.in For instance, the synthesis of multisubstituted 1-naphthoic acids can be achieved through Ruthenium-catalyzed C-H activation and double alkyne annulation of phthalic acids or anhydrides. researchgate.net This method utilizes atmospheric oxygen as the oxidant, highlighting a move towards more atom-economical processes. researchgate.net The regioselectivity in the metalation of anisic acids, which can be precursors to this compound derivatives, can be controlled by the choice of base, temperature, and reaction time, allowing for selective functionalization at different positions. acs.org

Stereoselective synthesis, which controls the spatial orientation of atoms, is also a critical consideration, particularly when chiral centers are introduced. masterorganicchemistry.com While direct stereoselective synthesis of this compound itself is not common due to its achiral nature, the synthesis of its derivatives, such as those with chiral side chains, often employs stereoselective methods. For example, phenanthroline catalysts have been used for the diastereoselective construction of α-glycosylated carboxylic acids, a strategy that could be adapted for the modification of this compound. rsc.org

Sustainable and Green Chemistry Methodologies in this compound Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in chemical synthesis to minimize environmental impact. researchgate.netgarph.co.uklabmanager.comkahedu.edu.in These principles include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. garph.co.uklabmanager.com

Key green chemistry strategies applicable to this compound synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.gov

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and potential environmental contamination. researchgate.net

Use of green solvents: When a solvent is necessary, environmentally benign options like water, supercritical carbon dioxide, ionic liquids, and deep eutectic solvents are preferred. garph.co.uknih.gov

For example, the synthesis of adipic acid, another dicarboxylic acid, has seen the development of greener routes, and similar principles can be applied to this compound production. kahedu.edu.in The use of catalysts, particularly biocatalysts and reusable heterogeneous catalysts, is also a cornerstone of green synthesis, reducing the need for stoichiometric reagents and simplifying purification processes. researchgate.netkahedu.edu.in

Derivatization Strategies for this compound Scaffolds

The dicarboxylic acid functionality of this compound provides a versatile handle for a wide array of chemical modifications, leading to the formation of valuable derivatives such as anhydrides, imides, esters, and amides.

Formation of Naphthalic Anhydrides and Imides

1,8-Naphthalic acid readily undergoes intramolecular cyclization to form the corresponding anhydride, 1,8-naphthalic anhydride. rsc.orgresearchgate.net This reaction is often spontaneous, particularly in acidic aqueous solutions. rsc.orgresearchgate.net The proximity of the two carboxylic acid groups at the peri-positions of the naphthalene ring facilitates this dehydration reaction. Ab initio calculations have suggested a transition state for this cyclization where an intramolecular proton transfer occurs in concert with the alignment of the oxygen atom towards the carbonyl center. rsc.org

The formation of 1,8-naphthalic anhydride is a key step in the synthesis of many naphthalimide-based compounds, which are known for their applications as fluorescent probes and in materials science. oaepublish.com The anhydride can be further reacted with primary amines to yield N-substituted naphthalimides. researchgate.net

| Precursor | Product | Reaction Condition | Reference |

| 1,8-Naphthalic acid | 1,8-Naphthalic anhydride | Acidic aqueous solution | rsc.orgresearchgate.net |

| 1,8-Naphthalic acid monoesters | 1,8-Naphthalic anhydride | Intramolecular nucleophilic catalysis | researchgate.net |

Esterification and Amidation Reactions of this compound

The carboxylic acid groups of this compound can be readily converted into esters and amides through standard organic reactions.

Esterification involves the reaction of this compound with an alcohol, typically in the presence of an acid catalyst. google.comunirioja.esacs.orgcambridge.orgscielo.org.co For example, a mixture of 3-bromo-6-nitro-1,8-naphthalic anhydride can be hydrolyzed with potassium hydroxide and then reacted with 1-bromobutane in the presence of a phase-transfer catalyst to yield dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate. mdpi.com The kinetics of the esterification of naphthenic acids, a related class of carboxylic acids, have been studied extensively, with findings indicating that the reaction often follows second-order kinetics and can be catalyzed by substances like tin(II) oxide to lower the activation energy. acs.org

Amidation of this compound or its derivatives leads to the formation of this compound amides. google.comgoogle.comsemanticscholar.orgmjcce.org.mkresearchgate.net These reactions can be carried out by reacting this compound or its acid chloride with an amine. google.com Green chemistry approaches, such as microwave-assisted synthesis in the absence of a solvent, have been successfully employed for the amidation of naphthenic acids, yielding amides in good to excellent yields. semanticscholar.orgmjcce.org.mkresearchgate.net These methods offer a more environmentally friendly alternative to traditional synthetic routes. semanticscholar.orgmjcce.org.mkresearchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |

| 3-Bromo-6-nitro-1,8-naphthalic anhydride | 1-Bromobutane | Dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate | KOH, Aliquat 336 | mdpi.com |

| 3,4-Dibromo-6-nitro-1,8-naphthalic anhydride | 2-Ethylhexylamine | N-(2-ethylhexyl)-3,4-dibromo-6-nitro-1,8-naphthalimide | NMP/Acetic acid, 110 °C | mdpi.com |

| Naphthenic acids | Methanol | Naphthenic acid methyl esters | SnO (optional), 180-280 °C | acs.org |

| Naphthenic acids | Amines | Naphthenic acid amides | Microwave irradiation, solvent-free | semanticscholar.orgmjcce.org.mkresearchgate.net |

Functionalization of the Naphthalene Core

The chemical reactivity of this compound, and its corresponding anhydride, allows for a variety of transformations directly on the naphthalene ring system. This functionalization is pivotal for tuning the electronic and photophysical properties of its derivatives, particularly naphthalimides, which are used in diverse applications such as fluorescent dyes and electronic materials. mdpi.comrsc.org The introduction of different substituents, including both electron-donating and electron-withdrawing groups, can be achieved through several synthetic strategies, primarily involving electrophilic and nucleophilic substitution reactions. mdpi.com The regioselectivity of these reactions is governed by the inherent reactivity of the naphthalene nucleus and the directing effects of the peri-dicarboxylic acid or anhydride moiety.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto the this compound core. The naphthalene ring system is generally more reactive towards electrophiles than benzene. nowgonggirlscollege.co.in In unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1) over the β-position (C2) because the carbocation intermediate formed from α-attack is better stabilized by resonance, featuring more resonance structures that retain a complete benzene ring. nowgonggirlscollege.co.inwordpress.comyoutube.com

However, in this compound and its anhydride, the electron-withdrawing nature of the two carbonyl groups significantly influences the reaction's course. numberanalytics.com These groups are deactivating, making electrophilic substitution less facile than in unsubstituted naphthalene. britannica.com Analogous to benzoic acid, the carboxyl groups are meta-directing. numberanalytics.combritannica.comquora.com Therefore, electrophilic attack is directed away from the ring to which the carboxyls are attached and towards specific positions on the other ring.

Key electrophilic substitution reactions of 1,8-naphthalic anhydride include nitration and halogenation. mdpi.com

Nitration: The nitration of 1,8-naphthalic anhydride using concentrated sulfuric acid and a nitrating agent like sodium nitrate proceeds smoothly to yield 3-nitro-1,8-naphthalic anhydride. mdpi.com The nitro group is introduced at the C3 position, which is meta to the C1-carboxyl group and on the adjacent ring, which is less deactivated.

Halogenation: Direct halogenation of 1,8-naphthalic anhydride is a primary route to halogen derivatives, which are versatile precursors for further functionalization. mdpi.com For instance, bromination can be controlled to produce different substitution patterns. mdpi.com

Carboxylate-Directed C–H Functionalization: In some cases, the carboxyl group can act as a directing group to achieve substitution at otherwise inaccessible positions. For example, the palladium-catalyzed bromination of 2,6-naphthalic acid yields 3,7-dibromo-2,6-naphthalic acid. nsrrc.org.tw This regioselectivity is attributed to a chelation-assisted mechanism where the palladium catalyst coordinates to the carboxyl group, directing C-H activation to the adjacent position. nsrrc.org.tw

| Substrate | Reagents | Product | Position of Substitution | Reference |

|---|---|---|---|---|

| 1,8-Naphthalic Anhydride | NaNO₃, H₂SO₄ | 3-Nitro-1,8-naphthalic anhydride | C3 | mdpi.com |

| 1,8-Naphthalic Anhydride | NBS, H₂SO₄ | 3-Bromo-6-nitro-1,8-naphthalic anhydride (from nitro-derivative) | C3 | mdpi.com |

| 2,6-Naphthalic Acid | N-Bromosuccinimide, Pd(OAc)₂ | 3,7-Dibromo-2,6-naphthalic acid | C3, C7 | nsrrc.org.tw |

Nucleophilic Substitution and Carboxyl Group Directing Effects

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for modifying the this compound framework, particularly when a suitable leaving group, such as a halogen, is present on the ring. mdpi.comrsc.org Halogenated naphthalic anhydrides and their imide derivatives are common starting materials for introducing a wide array of functionalities through reactions with various nucleophiles. mdpi.com

A noteworthy development in this area is the direct nucleophilic substitution on unprotected naphthoic acids, where the carboxyl group plays a crucial role in facilitating the reaction without the need for a protection-deprotection sequence. acs.orgacs.org Research has shown that in 1- and 2-naphthoic acids containing an ortho-fluoro or ortho-methoxy group, these leaving groups can be displaced by strong nucleophiles like organolithium (RLi) and Grignard (RMgX) reagents. acs.orgresearchgate.net

The reaction proceeds in good to excellent yields and is believed to occur via a mechanism involving precoordination of the organometallic reagent with the carboxylate. acs.orgacs.org This initial complexation directs the nucleophile to the ortho position, facilitating the subsequent addition-elimination sequence that results in the substitution of the fluoro or methoxy group. acs.orgacs.org This methodology allows for the efficient synthesis of various substituted naphthoic acids. researchgate.net For example, reacting 2-fluoro-1-naphthoic acid with n-butyllithium results in the formation of 2-butyl-1-naphthoic acid. researchgate.net This carboxylate-driven SNAr reaction has been extended to include chiral ligands, enabling the synthesis of enantioenriched axially chiral biaryls. researchgate.net

| Substrate | Nucleophile (Reagent) | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-1-naphthoic acid | n-BuLi | 2-Butyl-1-naphthoic acid | Excellent | researchgate.net |

| 2-Methoxy-1-naphthoic acid | n-BuLi | 2-Butyl-1-naphthoic acid | Excellent | researchgate.net |

| 3-Fluoro-2-naphthoic acid | PhLi | 3-Phenyl-2-naphthoic acid | Excellent | researchgate.net |

| 3-Methoxy-2-naphthoic acid | PhMgBr | 3-Phenyl-2-naphthoic acid | Excellent | researchgate.net |

| 1-(2-Methoxyphenyl)-2-naphthoic acid | BBr₃ (for cyclization) | 6H-Naphtho[2,1-c]chromen-6-one | 97% | researchgate.net |

Reaction Mechanisms and Kinetics of Naphthalic Acid Systems

Mechanistic Investigations of Carboxyl Group Reactivity

The reactivity of the carboxyl groups in naphthalic acid is a focal point of scientific inquiry, with studies delving into the intricate pathways of its transformations.

Decarboxylation Reaction Mechanisms and Kinetics

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a key reaction of this compound. This process can be induced through catalytic or thermal means, each following distinct mechanistic pathways.

The catalytic decarboxylation of naphthenic acids, a class of compounds that includes this compound, is a method used to convert acids into hydrocarbons and carbon dioxide. mdpi.com This process involves the breaking of the C-C bond within the carboxylic acid to release CO2. mdpi.com The mechanism of catalytic decarboxylation over an acid catalyst like HZSM-5 zeolite is dependent on the acid centers of the catalyst. researchgate.net The process generally involves three steps:

Adsorption of the naphthenic acid onto the catalyst surface. mdpi.com

A surface reaction that forms an intermediate and releases carbon dioxide. mdpi.com

Desorption of the resulting hydrocarbon from the catalyst surface. mdpi.com

Theoretical studies suggest that the decarboxylation mechanism can follow different pathways depending on the catalyst used. For instance, with transition metals like Cu(II) and Mn(III), a radical pathway is thought to be predominant. doe.gov In contrast, a concerted pathway may be more likely when base metals are involved. doe.gov The use of more oxidative metal oxide catalysts, such as Ag2O, has shown high decarboxylation activity for naphthoic acid at 300°C. doe.gov The reaction is influenced by factors like temperature, with higher temperatures generally increasing the rate of naphthenic acid removal. mdpi.com

The Langmuir-Hinshelwood (LH) kinetics model is often used to describe the kinetics of such heterogeneous catalytic reactions. mdpi.com

Table 1: Factors Influencing Catalytic Decarboxylation of Naphthenic Acids

| Factor | Description |

| Catalyst Type | The choice of catalyst (e.g., zeolites, metal oxides) dictates the reaction pathway (radical vs. concerted). doe.gov |

| Temperature | Higher temperatures (e.g., 250-300 °C) generally increase the rate of decarboxylation. mdpi.com |

| Catalyst Loading | The ratio of catalyst to reactant can affect the reaction efficiency. |

| Reaction Time | Longer reaction times typically lead to higher conversion rates. researchgate.net |

The thermal decomposition of naphthenic acids can proceed without a catalyst at elevated temperatures. researchgate.net Studies have shown that this process often follows a second-order kinetic model. researchgate.net The decomposition can lead to the formation of smaller acid molecules. researchgate.net The use of a stripping gas, such as nitrogen, can enhance the removal of carbon dioxide produced during the reaction, driving the equilibrium towards the products. researchgate.net At temperatures around 400°C, a significant reduction in acidity can be achieved. researchgate.net

Computational studies have been employed to understand the unimolecular thermal decomposition mechanism of naphthenic acids, exploring the influence of temperature on the competing pathways of decarboxylation and dehydration. acs.org

Catalytic Decarboxylation Pathways

Hydrolysis and Anhydride Formation/Cleavage Mechanisms

This compound can undergo intramolecular cyclization to form naphthalic anhydride, particularly in acidic aqueous solutions. rsc.org The hydrolysis of this anhydride is a reversible process influenced by pH. researchgate.net

The kinetics of the hydrolysis of 1,8-naphthalic anhydride are complex and highly dependent on the pH of the solution. rsc.orgresearchgate.net Below pH 6, the pH-rate constant profile suggests that both the diprotonated and triprotonated forms of 1,8-naphthalic acid are in equilibrium with the anhydride. rsc.orgresearchgate.net In contrast, the hydrolysis of the isomeric naphthalene-2,3-dicarboxylic anhydride shows a water-catalyzed reaction between pH 1.0 and 6.0, and a base-catalyzed hydrolysis above pH 7.0. rsc.orgresearchgate.net For 1,8-naphthalic anhydride, its stability is greatest between pH 4 and 6. nih.gov

Table 2: pKa Values for this compound Isomers rsc.orgresearchgate.net

| Compound | pKa1 (Monoanion formation) | pKa2 (Dianion formation) |

| 1,8-Naphthalic Acid | ~3.5 | ~5.5 |

| 2,3-Naphthalic Acid | ~3.0 | ~5.0 |

This table is based on data from fluorimetric titration. rsc.orgresearchgate.net

The hydrolysis of alkyl monoesters of 1,8-naphthalic acid is subject to highly efficient intramolecular nucleophilic catalysis by the neighboring carboxylic acid group. rsc.org This reaction is significantly faster than corresponding intermolecular processes. researchgate.net The mechanism involves the rate-determining breakdown of a tetrahedral addition intermediate. researchgate.netrsc.org The release of steric strain from the peri-substituents in the highly reactive monoesters is a key factor in this enhanced reactivity. researchgate.netrsc.org The reactivity is also dependent on the pKa of the leaving group. rsc.org

pH-Dependent Reaction Kinetics

Naphthalene Ring System Reactivity and Transformative Pathways

The reactivity of the this compound system is fundamentally governed by the electronic properties of the naphthalene ring, which is an aromatic, bicyclic hydrocarbon. The presence of carboxylic acid groups significantly influences this reactivity, acting as deactivating, meta-directing groups in electrophilic aromatic substitution, while also providing sites for a variety of other transformations.

Oxidation and Reduction Mechanisms

The naphthalene ring system can undergo both oxidation and reduction, though the conditions required are often vigorous due to its aromatic stability. The presence of substituents, such as the carboxyl groups in this compound, modifies the electron density of the rings and can direct the outcome of these reactions.

Oxidation Mechanisms: Oxidation of the naphthalene nucleus generally requires strong oxidizing agents and can lead to a variety of products, including naphthoquinones, phthalic anhydride, or complete cleavage of the ring system to carbon oxides. researchgate.net The liquid phase oxidation of substituted naphthalenes is a key industrial route to producing naphthalenedicarboxylic acids. For instance, 2,6-diisopropylnaphthalene can be oxidized to 2,6-naphthalic acid using a cobalt-manganese catalyst system in the presence of a bromine source. asianpubs.org High temperatures can lead to the undesirable cleavage of the naphthalene ring. asianpubs.org

The mechanism of such metal-catalyzed air oxidations is believed to proceed via a free-radical chain reaction. The metal catalyst facilitates the decomposition of hydroperoxides formed from the alkyl side chains, generating radicals that propagate the oxidation process.

In aqueous environments, advanced oxidation processes (AOPs) can be employed. Persulfate (S₂O₈²⁻) activated by heat, UV light, or transition metals (like Fe²⁺) generates the sulfate radical (SO₄⁻•), a powerful oxidizing agent. nih.govmdpi.com The sulfate radical can attack the aromatic ring, leading to degradation. Studies on naphthenic acids (a broad class including naphthalene-based structures) show that the reaction mechanism involves the sulfate radical abstracting a hydrogen atom or adding to the aromatic ring, initiating a series of reactions that can lead to ring-opening and mineralization. nih.gov The efficiency of persulfate-based oxidation depends on factors like pH and the ratio of persulfate to activator. nih.gov

Another method is anodic oxidation (AO), where compounds are degraded on the surface of an anode. researchgate.netresearchgate.net For naphthenic acids, the primary mechanism on a graphite anode involves oxidation by oxygenated species generated on the anode surface rather than direct electron transfer. researchgate.net The reactivity in AO is influenced by the structure of the acid, with cyclic and higher carbon number NAs showing greater reactivity. researchgate.net

| Oxidation Method | Reagents/Conditions | Key Intermediates/Mechanism | Primary Products | Reference |

|---|---|---|---|---|

| Liquid Phase Air Oxidation | 2,6-Diisopropylnaphthalene, Co/Mn catalyst, Bromide source, Acetic acid solvent, ~200°C, 2 MPa | Free-radical chain reaction involving hydroperoxide intermediates. | 2,6-Naphthalic acid, Trimellitic acid (side product) | asianpubs.org |

| Persulfate Oxidation | Potassium persulfate (K₂S₂O₈), Fe²⁺ catalyst, acidic pH | Generation of sulfate radicals (SO₄⁻•) which attack the aromatic ring. | Degradation products (e.g., aliphatic chains), ultimately CO₂ | nih.gov |

| Anodic Oxidation | Graphite anode, applied current density (e.g., 0.25-20 mA/cm²) | Oxidation via surface-generated oxygenated species. Follows pseudo first-order kinetics. | Degradation products; enhanced biodegradability | researchgate.netresearchgate.net |

Reduction Mechanisms: Catalytic hydrogenation is the most common method for reducing the naphthalene ring system. researchgate.net Depending on the catalyst and conditions, either one or both rings can be reduced. Typical catalysts include platinum, palladium, nickel, and rhodium. The reaction generally yields tetralin (tetrahydronaphthalene) derivatives first, with further reduction to decalin (decahydronaphthalene) derivatives requiring more forcing conditions. researchgate.net The presence of carboxyl groups can influence the regioselectivity of the hydrogenation, often directing the reduction to the unsubstituted ring. researchgate.net The mechanism of catalytic hydrogenation involves the adsorption of both the naphthalene derivative and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. researchgate.net

Rearrangement Reactions Involving this compound Units

This compound and its derivatives can participate in several important rearrangement reactions, often driven by thermal energy or steric strain release.

Henkel Reaction (Raecke Process): The Henkel reaction involves the thermal rearrangement and disproportionation of alkali metal salts of aromatic carboxylic acids. acs.org When applied to salts of various naphthalenecarboxylic and naphthalenedicarboxylic acids, the reaction typically yields the potassium salt of 2,6-naphthalenedicarboxylic acid as the thermodynamically favored product. acs.org This reaction is usually carried out at high temperatures (350-500°C) in an inert atmosphere, often with a cadmium salt catalyst. acs.org The mechanism is believed to be intermolecular, involving the transfer of carboxylate groups between naphthalene nuclei, rather than an intramolecular shift. acs.org

Arndt-Eistert Synthesis: The Arndt-Eistert synthesis is a method for converting a carboxylic acid to its next higher homologue. This reaction sequence can be applied to naphthoic acids. For example, α-naphthoic acid can be converted to its acid chloride, which then reacts with diazomethane to form an α-diazoketone. In the presence of a catalyst (like silver oxide), this diazoketone undergoes a Wolff rearrangement, eliminating nitrogen gas to form a ketene. The ketene is then trapped by a nucleophile, such as water, to yield the homologated α-naphthylacetic acid. slideshare.net

Other Rearrangements: Unusual rearrangements can be induced by severe steric hindrance. For example, an 8-nitro-1-naphthoic acid derivative, under mild conditions, undergoes a surprising rearrangement that disrupts the aromaticity of the naphthalene core. nih.gov The steric strain between the peri-substituents (nitro and carboxylate) promotes the formation of a strained intermediate that fragments upon the addition of water, leading to a product with a broken Csp²–Csp² bond. nih.gov

| Rearrangement Reaction | Substrate | Reagents/Conditions | Key Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Henkel Reaction | Potassium salt of 1-naphthoic acid or other NDCA isomers | High temperature (350-500°C), Cadmium salt catalyst | Intermolecular carboxylate transfer | Potassium 2,6-naphthalenedicarboxylate | acs.org |

| Arndt-Eistert Synthesis | α-Naphthoic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | α-Diazoketone, Ketene (via Wolff rearrangement) | α-Naphthylacetic acid | slideshare.net |

| Steric-Driven Fragmentation | 8-Nitro-1-naphthoic acid derivative | Mild conditions, H₂O | Strained naphtho oxazinium intermediate | Conjugated aldehyde with a phthaloxime group | nih.gov |

Catalytic Aspects in this compound Transformations

Catalysis is crucial for achieving efficient and selective transformations of this compound and its derivatives. Both homogeneous and heterogeneous catalysts are employed to facilitate reactions such as esterification, hydrolysis, decarboxylation, and hydrogenation.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. dumkalcollege.insavemyexams.com This allows for high catalyst activity and selectivity under mild reaction conditions.

Acid-Catalyzed Reactions: Strong acids (e.g., H₂SO₄, HCl) are common homogeneous catalysts for reactions involving the carboxyl groups of this compound. libretexts.org A prime example is esterification, where an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. libretexts.org This mechanism is also reversible, with the same acid catalyst promoting the hydrolysis of this compound esters back to the acid and alcohol. libretexts.org While esterification of naphthenic acids can proceed non-catalytically at high temperatures (150-250°C), the reaction rates are significantly lower. redalyc.orgecopetrol.com.co The kinetics of such non-catalytic esterification often follow second-order behavior. aip.org Homogeneous acid catalysis provides an alternative pathway with a lower activation energy, enabling the reaction to proceed at a faster rate and under milder conditions. dumkalcollege.in

Transition Metal Catalysis: Homogeneous transition metal complexes are used in a variety of transformations. For instance, cobalt-containing catalysts, often in conjunction with a hydrogen donor, are used in aquathermolysis to upgrade heavy oils by breaking down components like naphthenic acids. mdpi.com Visible light-induced photoredox catalysis using transition metal complexes (e.g., iron or cobalt) can facilitate decarboxylative reactions, where a carboxylic acid is converted into a radical intermediate that can then participate in C-C bond formation. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas phase reactants. wikipedia.org This approach offers significant practical advantages, including ease of separation of the catalyst from the product mixture and enhanced catalyst stability and reusability.

Decarboxylation: The removal of carboxyl groups (decarboxylation) from naphthalic acids is an important reaction, particularly in petroleum refining to reduce acidity. doe.gov Various solid catalysts have been developed for this purpose. More-oxidative metal oxides, such as silver oxide (Ag₂O), have shown excellent activity for the decarboxylation of naphthoic acid at 300°C, achieving high conversion rates. doe.gov Zeolites like HZSM-5 are also effective, promoting decarboxylation at temperatures between 250-300°C. researchgate.net Other materials investigated include alkaline earth metal oxides (CaO, MgO) on alumina supports and carbon nitride (C₃N₄). researchgate.netgoogle.com The mechanism on these solid surfaces can involve acid-base interactions, where the acidic carboxyl group adsorbs onto a basic site on the catalyst surface, facilitating the C-C bond cleavage. doe.gov

Hydrogenation and Hydrodeoxygenation: Solid metal catalysts are the standard for the hydrogenation of the naphthalene ring. researchgate.netresearchgate.net Bifunctional catalysts, which possess both metal sites for hydrogenation/dehydrogenation and acid sites for isomerization or cracking, are used in hydrocracking processes. mdpi.comacs.org For example, a combination of a noble metal (like Pt or Ru) on a support (like Al₂O₃) with a zeolite can be used for hydrodeoxygenation, a process that removes oxygen from the molecule. mdpi.com The process involves adsorption of the reactant onto the catalyst surface, reaction at the active sites, and subsequent desorption of the product. wikipedia.org

| Reaction Type | Catalyst | Support | Conditions | Performance/Notes | Reference |

|---|---|---|---|---|---|

| Decarboxylation | Ag₂O | - | 300°C | 93.9% conversion of naphthoic acid. | doe.gov |

| Decarboxylation | HZSM-5 | Zeolite | 250-300°C | Up to 99% removal of naphthenic acids. | researchgate.net |

| Decarboxylation | Carbon Nitride (C₃N₄) | - | - | Identified as a heterogeneous catalyst for naphthenic acid decarboxylation. | google.com |

| Neutralization/Cracking | CaO or K₂O | Al₂O₃ | 27-45°C | High TAN reduction (83-89%) in crude oil. | researchgate.net |

| Hydrodeoxygenation | NiMoS | SBA-16 (Silica) | 400°C, 8.0 MPa H₂ | High oil-phase yields from lignin, a related complex polymer. | mdpi.com |

| Hydrogenation | Ni | Alumina | 250°C | Transforms naphthalene to tetralin and decalin derivatives. | researchgate.net |

Computational Chemistry and Theoretical Investigations of Naphthalic Acid

Quantum Chemical Calculations of Naphthalic Acid and Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental characteristics of this compound and its analogs. researchgate.netsciencepublishinggroup.com These calculations provide a detailed picture of the molecule's electronic landscape and how it influences its chemical behavior.

The electronic properties of this compound derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's stability and reactivity. sciencepublishinggroup.com

In derivatives of 1,8-naphthalimide, which are synthesized from 1,8-naphthalic anhydride, the HOMO and LUMO are typically delocalized across the naphthalene moiety and any substituents. beilstein-journals.org For instance, in 4-amino-1,8-naphthalimide derivatives, both the HOMO and LUMO orbitals involve the naphthalene core and the amino substituent. beilstein-journals.org This delocalization is key to their photophysical properties.

Studies on related ortho-substituted naphthoic acids using DFT calculations (B3LYP/631+G basis set) have shown how different substituents modify the electronic structure. sciencepublishinggroup.com Electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting nature. sciencepublishinggroup.com The distribution of electron density, often visualized through molecular electrostatic potential maps, highlights the electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.netsciencepublishinggroup.com

| Substituent (X) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| -OCH3 | -8.411 | -1.543 | 6.868 | 3.581 |

| -OC2H5 | -8.432 | -1.521 | 6.911 | 3.621 |

| -OH | -8.621 | -1.632 | 6.989 | 2.131 |

| -NH2 | -7.981 | -1.432 | 6.549 | 2.214 |

| -CH3 | -8.654 | -1.587 | 7.067 | 2.112 |

| -F | -8.911 | -1.876 | 7.035 | 3.876 |

| -Cl | -8.879 | -2.011 | 6.868 | 3.781 |

Note: Data adapted from computational studies on ortho-substituted naphthoic acids as a reference for understanding substituent effects on the naphthalene core. sciencepublishinggroup.com

Theoretical calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of intermediates and transition states. A notable example is the cyclization of naphthalene-1,8-dicarboxylic acid (1,8-naphthalic acid) to form its anhydride. Ab initio calculations have shown a transition state where an intramolecular proton transfer occurs in concert with the alignment of the oxygen atom towards the carbonyl carbon. rsc.orgresearchgate.net This is followed by the dehydration of the planar intermediate to yield the anhydride and a water molecule. rsc.org

Similarly, the mechanisms of reactions like decarboxylation have been investigated. osti.gov For related compounds, theoretical studies using DFT have proposed multi-step reaction pathways. For example, a plausible concerted oxidative decarboxylation pathway involves nucleophilic attack, transfer of a hydroxy group via a four-membered ring transition state, and subsequent proton transfer accompanied by decarboxylation. osti.gov The calculation of energy barriers for these transition states helps in understanding the reaction kinetics and the conditions required for the reaction to proceed. osti.govnih.gov

| Reaction Step | Transition State | Description | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|

| 1 | TS-1 | Hydroxy group transfer | ~25-30 |

| 2 | TS-2 | Proton transfer and decarboxylation | ~15-20 |

Note: The data is illustrative of typical energy barriers calculated for decarboxylation reactions of aromatic carboxylic acids. osti.gov

Substituents on the naphthalene ring of this compound can significantly alter its reactivity and spectroscopic properties. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com Quantum chemical methods allow for a systematic investigation of these effects. By correlating calculated parameters with experimental observations, a deeper understanding of the structure-property relationship can be achieved. researchgate.netsciencepublishinggroup.com

For instance, computational studies on ortho-substituted naphthoic acids have demonstrated that electron-donating groups can influence the rotational barriers of the carboxylic acid group and affect bond lengths and angles within the molecule. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com The presence of substituents modifies electronic features such as hardness, global softness, and electrophilicity indexes, which are critical for predicting the compound's stability and reactivity. sciencepublishinggroup.com These theoretical calculations also help in interpreting spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), by assigning specific spectral features to molecular motions and electronic excitations. conicet.gov.ar

Elucidation of Reaction Pathways and Transition States

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its derivatives. rsc.orgmdpi.com MD simulations model the movement of atoms and molecules over time, allowing for the exploration of conformational landscapes and intermolecular interactions, particularly in solution or in complex biological environments. researchgate.netresearchgate.net

For derivatives of this compound, such as 1,8-naphthalimides, MD simulations can be used to study their conformational flexibility, which is important for their biological activity and interactions with macromolecules like DNA or proteins. nih.gov These simulations can reveal how the molecule adapts its shape to fit into a binding site and the nature of the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. frontiersin.orgnih.govresearchgate.net These models rely on molecular descriptors derived from computational chemistry, including those from quantum chemical calculations. sciencepublishinggroup.com

For compounds related to this compound, such as naphthenic acids, QSAR/QSPR models have been developed to predict properties like toxicity. frontiersin.orgnih.govresearchgate.net By building a library of chemical structures and calculating various descriptors (e.g., electronic, steric, and hydrophobic parameters), models can be trained to predict the properties of new, untested compounds. frontiersin.orgnih.govresearchgate.net For example, QSAR models have been used to predict the acute oral toxicity (LD50) of naphthenic acid components, providing a way to assess potential hazards without extensive experimental testing. frontiersin.orgnih.gov The development of such models for this compound derivatives could be valuable in fields like drug discovery and materials science for screening and designing molecules with desired properties. nih.gov

Advanced Analytical Methodologies for Naphthalic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of naphthalic acid, offering detailed insights into its molecular structure and electronic properties. Various spectroscopic methods are utilized to probe the atomic and molecular environments within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound's anhydride, a closely related precursor, provides distinct signals corresponding to the aromatic protons on the naphthalene ring system. In a solvent like DMSO-d6, the spectrum typically displays three distinct signals. Protons H-2/H-7 and H-3/H-6 appear as doublets, while H-4/H-5 appears as a triplet, reflecting their respective neighboring proton couplings. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the naphthalene core. guidechem.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For naphthalic anhydride in DMSO-d6, distinct peaks are observed for the carbonyl carbons and the different aromatic carbons, confirming the molecule's symmetry and structure. guidechem.com The chemical shifts of the carbonyl groups are particularly characteristic of the anhydride functionality.

Below is a table summarizing typical NMR data for naphthalic anhydride, which serves as a close reference for this compound.

| Nucleus | Chemical Shift (ppm) in DMSO-d6 | Multiplicity | Assignment |

| ¹H | ~8.5 | Doublet | Protons adjacent to the anhydride |

| ¹H | ~7.9 | Triplet/Multiplet | Other aromatic protons |

| ¹³C | ~160-165 | Singlet | Carbonyl Carbons (C=O) |

| ¹³C | ~120-135 | Multiple Signals | Aromatic Carbons |

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is representative for naphthalic anhydride. guidechem.com

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. acs.org

When analyzed by MS, this compound (C₁₂H₈O₄) has a molecular weight of approximately 216.19 g/mol . nih.gov The anhydride (C₁₂H₆O₃) has a molecular weight of about 198.17 g/mol . nih.gov Electron ionization (EI) mass spectra of naphthalic anhydride show a prominent molecular ion peak (M⁺) at m/z 198. nist.govchemicalbook.com The fragmentation pattern is characteristic and involves the sequential loss of carbon monoxide (CO) and other fragments, which helps in structural confirmation. For instance, common fragments for nitro-substituted naphthalic anhydride include peaks at m/z 199 and 153. nih.gov

Advanced techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers are used for sensitive detection and characterization, particularly when this compound is part of a complex mixture or when analyzing its reaction products. acs.org Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of protonated naphthalic anhydride ions, revealing the stability of the core structure. acs.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carboxylic acid groups. A broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. For naphthalic anhydride, the IR spectrum shows two distinct carbonyl stretching bands (symmetric and asymmetric) around 1730-1780 cm⁻¹, which is a hallmark of a cyclic anhydride. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy also provides a vibrational fingerprint of the molecule. The Raman spectrum of this compound shows characteristic peaks for the aromatic ring vibrations and the carboxylic acid functional groups, which are complementary to the IR data. nih.govspectrabase.com The technique is particularly useful for studying samples in aqueous solutions.

Key Vibrational Frequencies for Naphthalic Anhydride:

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| C=O Stretch (asymmetric) | ~1778 |

| C=O Stretch (symmetric) | ~1732 |

| C=C Aromatic Stretch | ~1570 |

Data obtained from studies on substituted naphthalic anhydride.

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within the this compound molecule and its derivatives.

UV-Visible Spectroscopy: this compound and its anhydride absorb ultraviolet light due to the π-π* electronic transitions within the naphthalene aromatic system. nist.gov The UV-Vis spectrum typically shows multiple absorption bands. For example, a substituted naphthalic anhydride in various solvents shows absorption maxima that can be influenced by solvent polarity. The absorption spectrum of naphthalic anhydride itself has been documented in the NIST Chemistry WebBook. nist.gov

Fluorescence Spectroscopy: While this compound itself is not strongly fluorescent, its derivatives, particularly naphthalimides formed by reacting naphthalic anhydride with amines, are often highly fluorescent. mdpi.com The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the substituents on the naphthalene ring and the polarity of the solvent. For instance, studies on a 4-bromo-3-nitro-1,8-naphthalic anhydride showed fluorescence emission maxima that red-shifted significantly with increasing solvent polarity, moving from 361 nm in ethanol to 378 nm in DMSO. researchgate.net This solvatochromic behavior is often attributed to an intramolecular charge transfer (ICT) character in the excited state.

Infrared (IR) and Raman Spectroscopy

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and complex samples.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of this compound. sielc.com Reverse-phase (RP) HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method for this compound involves a C18 column and a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com The retention time of this compound under specific HPLC conditions is a key parameter for its identification and quantification. HPLC methods are scalable and can be adapted for preparative separations to isolate pure this compound or its impurities. sielc.com Commercial suppliers often use HPLC to certify the purity of naphthalic anhydride, with typical purities exceeding 96-98%. thermofisher.com

The table below outlines a representative set of conditions for the HPLC analysis of this compound.

| Parameter | Condition |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid |

| Application | Analytical and Preparative Separation |

Source: SIELC Technologies sielc.com

Gas Chromatography (GC) and Comprehensive Two-Dimensional GC (GC×GC)

Gas Chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound (1,8-naphthalenedicarboxylic acid) by GC is challenging due to its low volatility and the potential for undesirable interactions with the chromatographic column. To overcome these limitations, derivatization is a common and often necessary sample preparation step. This process converts the polar carboxylic acid functional groups into less polar, more volatile esters or silyl esters. This approach is widely documented for the analysis of complex carboxylic acid mixtures, such as naphthenic acids, where derivatizing agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr) are used to create derivatives suitable for GC analysis. chromatographyonline.comnih.govrsc.orgnih.gov For instance, GC has been successfully used to determine the purity of this compound isomers, such as 2,3-naphthalenedicarboxylic acid. vwr.com It is also important to note that some related compounds can thermally degrade into naphthalic anhydride during GC analysis, which must be considered during method development. nih.gov

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional single-column GC. By employing two columns with different stationary phase selectivities connected by a modulator, GC×GC provides substantially higher peak capacity and structured, contour-plot chromatograms. This is particularly advantageous for resolving target analytes from complex sample matrices. While specific applications of GC×GC for this compound are not extensively documented, the technique's proven ability to separate individual isomers within complex mixtures of naphthenic acids demonstrates its high potential for the detailed characterization of this compound and its derivatives in challenging samples. azom.com

Table 1: Exemplary GC Parameters for Analysis of Carboxylic Acid Derivatives Note: This table provides representative conditions for related compounds, as specific methods for this compound are not widely published. Parameters would require optimization.

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| Derivatization Agent | N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) | Forms volatile tert-butyldimethylsilyl (TBDMS) esters. nih.govrsc.org |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar | A non-polar column suitable for a wide range of semi-volatile compounds. |

| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the derivatized analyte. |

| Oven Program | Initial temp 60-80°C, ramp to 300°C | A temperature gradient is used to separate compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry analytes through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. azom.com |

Hyphenated Analytical Techniques (e.g., GC-MS, HPLC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the specific and sensitive analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the definitive identification power of MS. Following derivatization to ensure volatility, this compound can be separated from other components before entering the mass spectrometer. The mass spectrometer ionizes the eluted molecules (commonly using electron impact, EI) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. This technique has been successfully applied to determine the concentration of 1,8-naphthalic anhydride, a direct derivative of this compound, in atmospheric particulate matter. nih.gov The use of GC-MS to analyze tert-butyldimethylsilyl esters of related naphthenic acids is also a well-established method for estimating component distribution within complex mixtures. nih.gov

Following separation, the column eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source. For an acidic compound like this compound, ESI is operated in negative ion mode, which efficiently generates the deprotonated molecule [M-H]⁻. This ion is then selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even in complex matrices. researchgate.net This approach has been validated for the quantification of various acidic naphthalene derivatives in contaminated water, demonstrating its robustness for environmental and research applications. researchgate.net

Table 2: Typical HPLC-MS/MS Parameters for Aromatic Carboxylic Acid Analysis

| Parameter | Setting | Rationale/Reference |

|---|---|---|

| HPLC Column | Reversed-phase C18 or Phenyl (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for aromatic compounds. iacmcolor.org |

| Mobile Phase | Gradient of water and methanol or acetonitrile with a modifier (e.g., 0.1% acetic acid) | Gradient elution separates compounds across a range of polarities. iucr.org |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Most effective for generating ions from acidic compounds. researchgate.net |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. researchgate.netnih.gov |

| Precursor Ion [M-H]⁻ | m/z 215.0 | The deprotonated molecular ion of this compound (C₁₂H₈O₄, MW 216.19). |

| Product Ions | To be determined experimentally | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |

X-ray Crystallography and Structural Determination

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms within a crystalline solid. vwr.com This technique provides unparalleled insight into molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the properties of the compound in the solid state.

The crystal structure of this compound (1,8-naphthalenedicarboxylic acid) has been determined through single-crystal X-ray diffraction. nih.gov The analysis reveals that the molecule departs significantly from planarity, a consequence of the severe steric strain imposed by the two bulky carboxyl groups being forced into close proximity at the peri-positions of the naphthalene ring. nih.gov The naphthalene core itself is distorted, and the carboxyl groups are twisted in the same direction relative to the plane of the ring, forming an average dihedral angle of 42.6°. nih.gov

In the crystal lattice, two molecules of this compound associate to form a cyclic dimer through intermolecular hydrogen bonds between their carboxyl groups. nih.gov A key finding is the disorder of the carboxylic hydrogen atoms, which appear to be subject to a symmetric double-minimum potential, suggesting tunneling between the oxygen atoms of the hydrogen-bonded pair. nih.gov

The closely related naphthalic anhydride, which is readily formed by the dehydration of this compound, has also been extensively studied. It is known to exist in different crystalline forms, or polymorphs, including both orthorhombic and monoclinic space groups, indicating that its packing in the solid state can vary depending on crystallization conditions. researchgate.net

Table 3: Crystallographic Data for this compound (C₁₂H₈O₄)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₂H₈O₄ | nih.gov |

| Molecular Weight | 216.19 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pbca | nih.gov |

| a | 15.308 (2) Å | nih.gov |

| b | 17.926 (2) Å | nih.gov |

| c | 7.093 (2) Å | nih.gov |

| α, β, γ | 90° | nih.gov |

| Volume (V) | 1946.4 (5) ų | nih.gov |

| Z (Molecules per unit cell) | 8 | nih.gov |

| Calculated Density (Dx) | 1.48 g/cm³ | nih.gov |

| Temperature | 296 K | nih.gov |

Applications of Naphthalic Acid and Its Derivatives in Materials Science

Development of Functional Materials

The inherent properties of the naphthalic acid framework, such as high thermal and chemical stability, excellent fluorescence, and good electron-accepting capabilities, have led to its extensive use in creating advanced functional materials. rsc.org

Derivatives of 1,8-naphthalimide are renowned for their strong fluorescence and have been extensively developed as fluorescent materials and optical probes. rsc.orgrsc.org Their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yields, and Stokes shifts, can be finely tuned by making structural modifications to the naphthalimide core. rsc.orgroyalsocietypublishing.org Introducing electron-donating groups, such as amino or alkoxy groups, at the C-4 position of the naphthalimide ring is a common strategy to enhance fluorescence and shift emission to longer wavelengths. rsc.orgscispace.com

These compounds are highly sensitive to their local environment, making them excellent candidates for optical sensors. rsc.orgroyalsocietypublishing.org Their fluorescence can change in response to solvent polarity, pH, and the presence of specific analytes like metal ions. rsc.orgroyalsocietypublishing.org For instance, researchers have designed naphthalimide-based probes that exhibit high selectivity and sensitivity for detecting Al³⁺ ions. mdpi.com The interaction with the target analyte alters the internal charge transfer (ICT) character of the naphthalimide derivative, leading to a measurable change in the fluorescence signal. rsc.org This sensitivity has been harnessed to create probes for detecting enzymes and various cationic and anionic species. rsc.org

Table 1: Photophysical Properties of Selected Naphthalimide Derivatives

| Compound/Derivative | Max. Absorption (λ_max, nm) | Emission (λ_em, nm) | Solvent/Conditions | Research Finding |

|---|---|---|---|---|

| 4-Amino-1,8-naphthalimide Derivatives | Visible Range | Visible Range | Various Solvents | 4-Amino derivatives are generally more emissive than 3-amino derivatives due to more effective internal charge transfer (ICT). rsc.org |

| 4-bromo-3-nitro-1,8-naphthalic anhydride | Red-shifted in polar solvents | ~530-540 | DMSO vs. Ethanol | The fluorescence spectra are sensitive to solvent polarity, with a red shift observed in more polar solvents like DMSO. |

| Naphthalimide-piperazine Derivatives | 426-444 | Not Specified | Various Solvents | The nature of the substituent at the C-4 position and the solvent polarity significantly influence the maximum absorption wavelength. rsc.org |

| Naphthalimide-based Probe (F6) | Not Specified | ~450 (with Al³⁺) | Methanol | Designed as a fluorescent probe with high selectivity and sensitivity for the detection of Al³⁺ ions. mdpi.com |

The excellent photostability, high fluorescence quantum yields, and good electron-transporting capabilities of 1,8-naphthalimide derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgx-mol.net They have been successfully employed in various roles within OLED device architecture, including as emissive materials (dopants), host materials, and hole-blocking or electron-transporting layers. x-mol.netnih.gov

The emission color of naphthalimide-based OLEDs can be tuned from blue to green, orange, and even red by modifying the chemical structure of the dye. scispace.comx-mol.net Substituting the 4-position of the 1,8-naphthalimide with strong electron-donating groups can shift the emission to longer wavelengths. scispace.com For example, novel naphthalimide derivatives containing a Schiff base moiety have been developed as non-doping red emissive materials. scispace.com

In phosphorescent OLEDs (PhOLEDs), 1,8-naphthalimide derivatives have been investigated as host materials and hole-blocking layers. In one study, N-2,6-dibromophenyl-1,8-naphthalimide (niBr) was used as a hole-blocking layer with various phosphorescent dopants. nih.gov The device performance was found to depend significantly on the interplay between the dopant, the naphthalimide host, and potential exciplex formation. nih.gov Theoretical studies have also been conducted to design and predict the optical and electronic properties of new 1,8-naphthalimide derivatives, identifying promising candidates for both luminescent and charge-transport materials in OLEDs. nih.gov

Table 2: Performance of OLEDs Incorporating 1,8-Naphthalimide Derivatives

| Naphthalimide Derivative | Role in OLED | Dopant | Peak Efficiency | Emission Color |

|---|---|---|---|---|

| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) | Hole-blocking Layer | btpIr | 3.2% and 2.3 lm/W | Red |

| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) | Luminescent & Hole-blocking Layer | btpIr | 1.7% and 1.3 lm/W | Red |

| N-2,6-dibromophenyl-1,8-naphthalimide (niBr) | Hole-blocking Layer | Irppy | 0.2-0.3% | Red (exciplex emission) |

| 6-(N-anthracenylmethylidenehydrazino)-benzo-[de]-isoquinoline-1,3-dione (NP-RED3) | Non-doping Emissive Layer | None | Not Specified | Red |

Naphthalic anhydride and naphthalimide derivatives have emerged as effective photoinitiators and photosensitizers for photopolymerization reactions, particularly those initiated by visible light sources like LED lamps. nih.govresearchgate.net These compounds can absorb light at specific wavelengths (e.g., 385-470 nm) and initiate the polymerization of monomers like acrylates and methacrylates. nih.govresearchgate.net

They often function as part of multi-component systems, typically in combination with an iodonium salt (as an electron acceptor) and a co-initiator like an amine or phosphine. nih.govresearchgate.net Upon light absorption, the naphthalimide derivative gets excited and interacts with the other components to generate reactive species (radicals or cations) that start the polymerization chain reaction. nih.gov Naphthalimide derivatives have been successfully used for the free-radical polymerization of methacrylates and the cationic polymerization of epoxides. nih.govresearchgate.net

Furthermore, naphthoic acid derivatives have been developed as photosensitizers to improve the efficiency of other photoinitiators. jst.go.jpresearchgate.net For instance, 1,4-dihydroxy-2-naphthoic acid derivatives can sensitize short-wavelength photoinitiators like 1-hydroxycyclohexyl phenyl ketone, enabling them to work efficiently under longer wavelength light (near 400 nm) from LED sources. jst.go.jpresearchgate.net The mechanism often involves an electron transfer from the excited state of the naphthoic acid sensitizer to the photoinitiator. jst.go.jpresearchgate.net

Components for Organic Light-Emitting Diodes (OLEDs) (e.g., 1,8-naphthalimide derivatives)

Polymer Chemistry and Advanced Polymeric Composites

The rigid and aromatic structure of the naphthalene core is a valuable feature for creating polymers with enhanced thermal stability and mechanical strength. researchgate.net this compound and its derivatives are therefore used as monomers and modifiers in polymer chemistry.

Naphthalene-based dicarboxylic acids, such as 2,6-naphthalene dicarboxylic acid (NDA), are important monomers for synthesizing high-performance polymers, particularly aromatic polyesters. researchgate.netmdpi.com The incorporation of the rigid naphthalene unit into the polymer backbone, compared to a single benzene ring, leads to stronger molecular interactions, less chain mobility, and a more linear, rigid chain conformation. researchgate.net This results in polymers with higher glass transition temperatures (Tg), improved thermal stability, and superior mechanical properties. researchgate.net For example, thermotropic liquid crystal polymers (TLCPs) based on naphthalene monomers exhibit higher melt tension and better fiber mechanical properties. researchgate.net